molecular formula C17H19N5O2 B11793091 6-(3,4-Dimethoxyphenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine

6-(3,4-Dimethoxyphenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B11793091
M. Wt: 325.4 g/mol
InChI Key: VOENMYALFVYTMT-UHFFFAOYSA-N
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Description

6-(3,4-Dimethoxyphenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a complex organic compound that belongs to the class of triazolopyridazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-Dimethoxyphenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxybenzaldehyde and pyrrolidine, which undergo various condensation and cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions may target the triazole or pyridazine rings, potentially leading to the formation of partially hydrogenated derivatives.

    Substitution: The aromatic ring and nitrogen atoms in the triazole and pyridazine rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce hydrogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-(3,4-Dimethoxyphenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3,4-Dimethoxyphenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridine
  • 6-(3,4-Dimethoxyphenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyrimidine

Uniqueness

The uniqueness of 6-(3,4-Dimethoxyphenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine lies in its specific structural features, such as the combination of the triazolopyridazine core with the dimethoxyphenyl and pyrrolidinyl groups. These features may confer unique biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C17H19N5O2

Molecular Weight

325.4 g/mol

IUPAC Name

6-(3,4-dimethoxyphenyl)-3-pyrrolidin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C17H19N5O2/c1-23-14-5-3-11(9-15(14)24-2)13-4-6-16-19-20-17(22(16)21-13)12-7-8-18-10-12/h3-6,9,12,18H,7-8,10H2,1-2H3

InChI Key

VOENMYALFVYTMT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C(=NN=C3C4CCNC4)C=C2)OC

Origin of Product

United States

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